Diethyl disulfide

Catalog No.
S1492797
CAS No.
110-81-6
M.F
C4H10S2
M. Wt
122.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl disulfide

CAS Number

110-81-6

Product Name

Diethyl disulfide

IUPAC Name

(ethyldisulfanyl)ethane

Molecular Formula

C4H10S2

Molecular Weight

122.3 g/mol

InChI

InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3

InChI Key

CETBSQOFQKLHHZ-UHFFFAOYSA-N

SMILES

CCSSCC

Solubility

0.00 M
0.3 mg/mL at 25 °C
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Ethyl Disulfide; 3,4-Dithiahexane; Ethyl Disulphide; Ethyldithioethane; NSC 8839

Canonical SMILES

CCSSCC

Probing Protein Function through Thiol Modification

One of the primary research applications of DEDS lies in its ability to modify proteins. DEDS readily reacts with thiol groups (sulfhydryl groups, -SH) present in proteins, forming stable covalent bonds. This process, known as thiol alkylation, can be used to:

  • Study protein structure and function: By selectively targeting specific thiol groups within a protein, researchers can probe their role in protein folding, stability, and activity. This information is crucial for understanding how proteins function at the molecular level Source: Journal of Chromatography A, 2014.
  • Investigate protein-protein interactions: DEDS can be used to identify the specific regions on a protein involved in interactions with other proteins. This knowledge can be valuable in understanding cellular processes and designing new drugs that target protein-protein interactions Source: National Institutes of Health, Protein Data Bank: .

Exploring Disulfide Bond Biology

DEDS, containing a disulfide bond itself (S-S), can be used as a tool to study the role of these bonds in various biological processes. Disulfide bonds play a crucial role in protein structure and stability, and their formation and reduction are essential for various cellular functions.

By studying how DEDS interacts with existing disulfide bonds or participates in new bond formation, researchers can gain insights into:

  • Disulfide bond formation and cleavage: Understanding the mechanisms behind disulfide bond formation and cleavage is crucial for various fields, including protein folding research and development of therapeutic strategies for diseases associated with improper disulfide bond formation Source: National Library of Medicine, PubChem, Diethyl disulfide: .
  • Disulfide bond involvement in diseases: Certain diseases, like cystic fibrosis, involve abnormal protein folding due to improperly formed or reduced disulfide bonds. Studying how DEDS interacts with these proteins can offer valuable information for developing new diagnostic and therapeutic approaches Source: National Center for Biotechnology Information, GeneReviews, Cystic fibrosis transmembrane conductance regulator: .

Diethyl disulfide is an organic compound with the chemical formula C₄H₁₀S₂. It is a member of the disulfide family, characterized by the presence of two sulfur atoms connected by a sulfur-sulfur bond. This compound appears as a colorless liquid with a strong, unpleasant odor reminiscent of garlic or rotten eggs. Diethyl disulfide is notable for its use in various

The mechanism of action of diethyl disulfide in biological systems is not fully understood. However, research suggests it might have antimicrobial properties by disrupting bacterial membranes []. More research is needed to elucidate its specific mechanism.

Diethyl disulfide has a strong unpleasant odor and may cause irritation to the eyes and respiratory tract.

  • Toxicity: Limited data available on oral or dermal toxicity. However, inhalation may cause respiratory irritation.
  • Flammability: Flammable liquid with a flash point of 41 °C.
  • Reactivity: May react with strong oxidizing agents [].
, primarily involving its sulfur-sulfur bond. Key reactions include:

  • Catalytic Reactions: Diethyl disulfide reacts with methanol in the presence of solid acid catalysts at elevated temperatures (250–350°C) to yield various dialkyl sulfides, including dimethyl sulfide and ethyl methyl sulfide. The selectivity for these products can reach up to 99% under optimal conditions .
  • Oxidation: The compound can be oxidized with atmospheric oxygen, leading to the formation of sulfoxides and sulfones. This reaction typically requires specific conditions, such as the presence of ionic liquids as catalysts .
  • Thermal Decomposition: At high temperatures, diethyl disulfide can decompose to produce ethylene and ethane through the formation of thiolate species on metal surfaces .

Diethyl disulfide exhibits various biological activities, particularly as a metabolite produced by certain yeast species like Saccharomyces cerevisiae. Its presence has been linked to the production of volatile compounds during fermentation processes. Additionally, diethyl disulfide has been studied for its potential antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action .

Several methods exist for synthesizing diethyl disulfide:

  • Direct Synthesis from Ethyl Halides: One common method involves the reaction of sodium sulfide with ethyl iodide or ethyl bromide, leading to the formation of diethyl disulfide.
  • Oxidative Methods: Another approach includes the oxidation of diethyl sulfide using agents such as hydrogen peroxide or oxygen in the presence of catalysts .
  • Biological Synthesis: As mentioned earlier, certain microorganisms can produce diethyl disulfide naturally during metabolic processes.

Diethyl disulfide finds applications across various fields:

  • Flavoring Agent: It is used in small quantities in the food industry to impart specific flavors due to its distinctive aroma.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals, particularly in organic synthesis.
  • Pesticides and Herbicides: Diethyl disulfide is utilized in formulating certain agricultural chemicals due to its biological activity against pests .

Research on diethyl disulfide interactions indicates that it can react with various substances, often leading to hazardous conditions. For instance:

  • Reactivity with Acids: Diethyl disulfide is incompatible with strong acids, which can lead to the release of toxic gases such as hydrogen sulfide upon reaction.
  • Toxicity Studies: Inhalation or skin contact with diethyl disulfide can cause irritation or burns, highlighting the need for safety measures when handling this compound .

Diethyl disulfide shares similarities with other organosulfur compounds but possesses unique characteristics that distinguish it. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Dimethyl sulfideC₂H₆SA volatile compound used as a solvent and flavoring agent; less toxic than diethyl disulfide.
Dimethyl disulfideC₄H₁₄S₂Similar structure but with different reactivity; commonly used in organic synthesis.
Ethyl methyl sulfideC₄H₁₀SA product formed from reactions involving diethyl disulfide; used in various chemical processes.
Methyl phenyl sulfideC₈H₉SAn aromatic sulfur compound used in fragrances; exhibits different biological activities compared to diethyl disulfide.

Diethyl disulfide's unique properties, such as its specific odor profile and reactivity patterns, set it apart from these similar compounds. Its applications in both industrial and biological contexts further emphasize its significance within the organosulfur compound category .

Physical Description

Liquid
Colourless to yellowish liquid; Onion/cabbage odou

XLogP3

1.6

Boiling Point

154.1 °C

Density

d204 0.99
0.990-0.996

Melting Point

-101.5 °C
-101.5°C

UNII

X2SFL51MH0

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (54.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

68525-88-2
110-81-6
68920-64-9

Wikipedia

Diethyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Petrochemical manufacturing
Disulfide, diethyl: ACTIVE
Disulfides, C2-6-alkyl: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types